molecular formula C14H24N4 B12588356 3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12588356
M. Wt: 248.37 g/mol
InChI Key: MHPRABLGGLJHJP-UHFFFAOYSA-N
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Description

3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a complex organic compound that features a unique structure combining a piperidine ring with a hexahydropyrazoloazepine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. It may act as an agonist or antagonist for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its specific combination of a piperidine ring with a hexahydropyrazoloazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-4-9-18(10-5-1)11-7-13-12-6-2-3-8-15-14(12)17-16-13/h1-11H2,(H2,15,16,17)

InChI Key

MHPRABLGGLJHJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=C3CCCCNC3=NN2

Origin of Product

United States

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